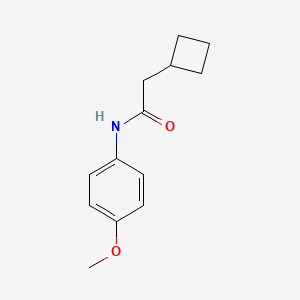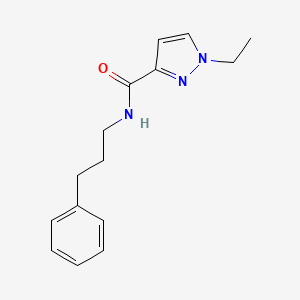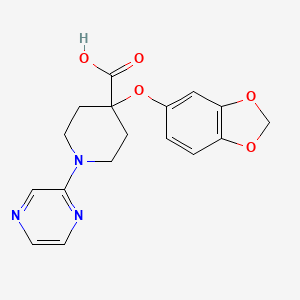![molecular formula C14H16ClFN2O3 B5372213 N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5372213.png)
N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. CFM-2 is a synthetic compound that belongs to the class of spirocyclic amides and has been found to exhibit potent analgesic and anti-inflammatory properties.
Mechanism of Action
CFM-2 exerts its analgesic and anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain. By inhibiting COX-2 activity, CFM-2 reduces the production of prostaglandins, thereby suppressing inflammation and reducing pain.
Biochemical and Physiological Effects:
CFM-2 has been found to exhibit potent analgesic and anti-inflammatory properties in animal models. It has also been found to produce sedative effects, making it a potential candidate for use as an anesthetic. CFM-2 has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of CFM-2 is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammatory conditions. CFM-2 has also been found to produce sedative effects, which could make it a useful anesthetic agent. However, one of the limitations of CFM-2 is its relatively complex synthesis method, which could make it difficult to produce on a large scale.
Future Directions
There are several potential future directions for the study of CFM-2. One area of research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Another area of research could focus on developing novel analogs of CFM-2 with improved potency and selectivity for COX-2 inhibition. Additionally, further studies are needed to evaluate the safety and efficacy of CFM-2 in human clinical trials. Overall, CFM-2 represents a promising candidate for the development of novel analgesic, anti-inflammatory, and anesthetic agents.
Synthesis Methods
CFM-2 can be synthesized by a multi-step procedure involving the reaction of 3-chloro-4-fluoroaniline with 1,4-dioxaspiro[4.5]decane-8-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium azide in the presence of copper(I) iodide to yield the spirocyclic amide CFM-2.
Scientific Research Applications
CFM-2 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. CFM-2 has also been studied for its potential use as an anesthetic, as it has been found to produce sedative effects in animal models.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c15-11-9-10(1-2-12(11)16)17-13(19)18-5-3-14(4-6-18)20-7-8-21-14/h1-2,9H,3-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYLECOWUDBAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)
![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)


![N-(2,6-dimethylphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5372220.png)
![methyl 2-{[3-(5-chloro-2-thienyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5372228.png)